molecular formula C9H4F5N B13523978 3-(Perfluorophenyl)propanenitrile

3-(Perfluorophenyl)propanenitrile

Cat. No.: B13523978
M. Wt: 221.13 g/mol
InChI Key: WWFWBAVZSKWVHN-UHFFFAOYSA-N
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Description

3-(Perfluorophenyl)propanenitrile is an organic compound characterized by the presence of a perfluorinated phenyl group attached to a propanenitrile moiety. This compound is of significant interest due to its unique chemical properties, which are influenced by the highly electronegative fluorine atoms in the perfluorophenyl group. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Perfluorophenyl)propanenitrile typically involves the reaction of perfluorobenzene with a suitable nitrile precursor. One common method is the nucleophilic substitution reaction where perfluorobenzene reacts with a propanenitrile derivative under controlled conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Perfluorophenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The perfluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of perfluorophenyl carboxylic acids.

    Reduction: Formation of 3-(Perfluorophenyl)propanamine.

    Substitution: Various substituted perfluorophenyl derivatives.

Scientific Research Applications

3-(Perfluorophenyl)propanenitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Perfluorophenyl)propanenitrile is primarily influenced by the electron-withdrawing effects of the perfluorophenyl group. This effect can alter the reactivity of the nitrile group, making it more susceptible to nucleophilic attack. The compound can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its perfluorinated aromatic ring, which imparts unique chemical properties such as high electronegativity, thermal stability, and resistance to chemical degradation. These properties make it particularly valuable in applications requiring robust and stable compounds.

Properties

Molecular Formula

C9H4F5N

Molecular Weight

221.13 g/mol

IUPAC Name

3-(2,3,4,5,6-pentafluorophenyl)propanenitrile

InChI

InChI=1S/C9H4F5N/c10-5-4(2-1-3-15)6(11)8(13)9(14)7(5)12/h1-2H2

InChI Key

WWFWBAVZSKWVHN-UHFFFAOYSA-N

Canonical SMILES

C(CC1=C(C(=C(C(=C1F)F)F)F)F)C#N

Origin of Product

United States

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